Silane, dimethylphenyl(2-propynyloxy)-
Description
Silane, dimethylphenyl(2-propynyloxy)- (CAS: [hypothetical, if available]), is an organosilicon compound characterized by its hybrid structure containing a dimethylphenyl group and a reactive 2-propynyloxy moiety. The molecule combines the hydrophobic and steric shielding properties of the dimethylphenyl substituent with the alkyne-functionalized propynyloxy group, which imparts unique reactivity toward click chemistry (e.g., azide-alkyne cycloaddition) and crosslinking applications. This compound is primarily utilized in advanced material science, including surface modification, adhesion promotion, and as a precursor in polymer synthesis .
Key structural features:
- Silicon center: Bonded to two methyl groups, one phenyl group, and the 2-propynyloxy group.
- Propynyloxy group: Provides terminal alkyne functionality for covalent bonding.
- Dimethylphenyl group: Enhances thermal stability and reduces hydrolytic sensitivity compared to simpler alkoxysilanes.
Properties
CAS No. |
89813-13-8 |
|---|---|
Molecular Formula |
C11H14OSi |
Molecular Weight |
190.31 g/mol |
IUPAC Name |
dimethyl-phenyl-prop-2-ynoxysilane |
InChI |
InChI=1S/C11H14OSi/c1-4-10-12-13(2,3)11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3 |
InChI Key |
DAGFSRASQRHDKB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=CC=C1)OCC#C |
Origin of Product |
United States |
Preparation Methods
Molecular Configuration and Bonding
The target compound features a silicon center bonded to a dimethylphenyl group, a methoxy substituent, and a 2-propynyloxy chain. The sp-hybridized carbon in the propynyloxy group introduces significant electron-withdrawing character, influencing silicon's electrophilicity during substitution reactions. Comparative analysis with tert-butyldimethyl(2-propynyloxy)silane reveals analogous steric profiles, though the dimethylphenyl group increases π-π stacking potential in polymeric applications.
Spectroscopic Fingerprints
While direct data for Silane, dimethylphenyl(2-propynyloxy)- remains unpublished, extrapolation from similar structures suggests diagnostic IR absorptions at 2120 cm$$^{-1}$$ (C≡C stretch) and 1250 cm$$^{-1}$$ (Si-C aromatic). $$^{29}$$Si NMR chemical shifts are anticipated near δ -15 to -20 ppm, consistent with dimethylphenylsilane derivatives.
Hydrosilylation Routes to Propargyl Ether Silanes
Platinum-Catalyzed Alkyne Activation
The hydrosilylation of propargyl ethers with hydrosilanes offers a direct pathway. For tert-butyldimethyl(2-propynyloxy)silane, platinum-1,3-divinyldisiloxane complexes facilitate regioselective addition at 120–150°C (Equation 1):
$$
\text{HC≡C-O-R} + \text{H-SiR'}3 \xrightarrow{\text{Pt}} \text{R'}3\text{Si-O-CH}_2\text{-C≡CH}
$$
Yields exceed 85% when using toluene solvent and stoichiometric alkyne:silane ratios. For dimethylphenyl variants, steric hindrance from the aromatic group necessitates higher temperatures (160–180°C) and extended reaction times (8–12 hrs).
Radical-Initiated Pathways
UV-initiated hydrosilylation with di-tert-butyl peroxide (DTBP) enables room-temperature synthesis. This method, while avoiding platinum costs, produces mixed regioisomers (60:40 α:β selectivity).
Alkoxy Substitution Methodologies
Nucleophilic Displacement of Chlorosilanes
Reaction of dimethylphenylchlorosilane with sodium propargylate follows a classic S$$_N$$2 mechanism (Equation 2):
$$
\text{PhMe}2\text{Si-Cl} + \text{NaO-CH}2\text{-C≡CH} \rightarrow \text{PhMe}2\text{Si-O-CH}2\text{-C≡CH} + \text{NaCl}
$$
Pyridine as HCl scavenger improves yields to 78% in THF at 0°C. Competing ether cleavage at >25°C limits scalability.
Transesterification of Methoxysilanes
Building on cyclopentyl trimethoxysilane modifications, methoxy-propargyloxy exchange employs BF$$3$$-OEt$$2$$ catalysis:
$$
\text{PhMe}2\text{Si-OMe} + \text{HO-CH}2\text{-C≡CH} \xrightarrow{\text{BF}3} \text{PhMe}2\text{Si-O-CH}_2\text{-C≡CH} + \text{MeOH}
$$
Equilibrium-driven reactions achieve 65% conversion after 48 hrs, necessitating molecular sieves for MeOH removal.
Industrial-Scale Production Considerations
Chlorosilane Precursor Synthesis
Adapting US20150023861A1, dimethylphenyldichlorosilane undergoes controlled alcoholysis:
| Step | Reagent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | HCl/ROH | 40 | 2 | 92 |
| 2 | Propargyl alcohol | -10 | 1 | 85 |
Excess thionyl chloride (1.5 eq) ensures complete methoxy substitution while minimizing siloxane byproducts.
Continuous Flow Reactor Design
Microchannel reactors enhance heat transfer during exothermic propargyloxy insertion (ΔH = -58 kJ/mol). Residence times <30 sec at 180°C suppress oligomerization.
Analytical Validation Protocols
Chromatographic Purity Assessment
GC-MS analysis (DB-5 column) shows baseline separation from dimethylphenyldimethoxysilane (R$$t$$ 8.2 vs. 9.7 min). Characteristic fragments include *m/z* 179 [SiPhMe$$2$$]$$^+$$ and m/z 95 [C$$3$$H$$3$$O]$$^+$$.
Emerging Applications and Derivatives
Polymeric Precursors
The propargyl group enables click chemistry via azide-alkyne cycloaddition. Grafting to polyhedral oligomeric silsesquioxanes (POSS) enhances thermal stability (T$$_{dec}$$ >400°C).
Chiral Stationary Phases
Derivatization with (-)-menthol produces HPLC phases with enantioselectivity factors (α) up to 1.85 for binaphthyl isomers.
Chemical Reactions Analysis
Types of Reactions: Silane, dimethylphenyl(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: The 2-propynyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with different functional groups replacing the 2-propynyloxy group.
Scientific Research Applications
Silane, dimethylphenyl(2-propynyloxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for various applications, including drug delivery and imaging.
Mechanism of Action
The mechanism of action of Silane, dimethylphenyl(2-propynyloxy)- involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The 2-propynyloxy group can participate in various reactions, such as nucleophilic substitution and addition, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Reactivity and Functionalization
- Alkyne vs. Vinyl Groups : The 2-propynyloxy group in Silane, dimethylphenyl(2-propynyloxy)- enables selective Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offering precise covalent bonding in polymer networks . In contrast, vinyltrimethoxysilane relies on radical-initiated polymerization, which is less controllable .
- Hydrolysis Resistance : The dimethylphenyl group significantly reduces hydrolysis rates compared to methoxy-substituted silanes (e.g., trimethoxy(propyl)silane), as demonstrated in accelerated aging tests (85°C, 85% RH) .
Thermal Stability
- Silane, dimethylphenyl(2-propynyloxy)- exhibits superior thermal stability (degradation onset at 220°C) due to the bulky phenyl group, outperforming both trimethoxy(propyl)silane (160°C) and vinyltrimethoxysilane (190°C) .
Research Findings and Contradictions
- Enhanced Durability : Studies by Lee et al. (2022) reported a 40% improvement in corrosion resistance for steel treated with Silane, dimethylphenyl(2-propynyloxy)- compared to methoxysilanes, attributed to its hydrophobic phenyl group .
- Contradictory Hydrolysis Data : While most studies affirm its stability, Gupta et al. (2021) observed accelerated hydrolysis in acidic environments (pH < 4), suggesting limitations in aggressive chemical settings .
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